Cas no 159419-35-9 (methyl (3R)-3-hydroxy-5-methylhexanoate)

methyl (3R)-3-hydroxy-5-methylhexanoate 化学的及び物理的性質
名前と識別子
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- Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-
- (R)-3-Hydroxy-5-methylhexanoic acid methyl ester
- methyl (3R)-3-hydroxy-5-methylhexanoate
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- インチ: 1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1
- InChIKey: SFJDGEXPYKDGTD-SSDOTTSWSA-N
- ほほえんだ: O[C@@H](CC(=O)OC)CC(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 121
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 46.5
methyl (3R)-3-hydroxy-5-methylhexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840156-1.0g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 1g |
$1658.0 | 2023-06-02 | ||
Enamine | EN300-1840156-0.05g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1840156-2.5g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1840156-0.25g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 0.25g |
$1525.0 | 2023-09-19 | ||
Enamine | EN300-1840156-5g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 5g |
$4806.0 | 2023-09-19 | ||
Enamine | EN300-1840156-10g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1840156-1g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 1g |
$1658.0 | 2023-09-19 | ||
Enamine | EN300-1840156-10.0g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 10g |
$7128.0 | 2023-06-02 | ||
Enamine | EN300-1840156-0.5g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 0.5g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1840156-5.0g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 5g |
$4806.0 | 2023-06-02 |
methyl (3R)-3-hydroxy-5-methylhexanoate 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
methyl (3R)-3-hydroxy-5-methylhexanoateに関する追加情報
Methyl (3R)-3-hydroxy-5-methylhexanoate (CAS No. 159419-35-9): A Comprehensive Overview
Methyl (3R)-3-hydroxy-5-methylhexanoate, identified by its CAS number 159419-35-9, is a compound of significant interest in the field of chemobiology and pharmaceutical research. This organic ester, characterized by its specific stereochemistry and functional groups, has garnered attention due to its potential applications in drug development, biochemical pathways, and synthetic chemistry. The compound's unique structure, featuring a chiral center and hydroxyl group, makes it a valuable candidate for exploring novel therapeutic strategies.
The molecular formula of methyl (3R)-3-hydroxy-5-methylhexanoate is C8H16O3, reflecting its composition of eight carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. The presence of a hydroxyl group (-OH) at the third carbon position and a methyl group (-CH3) at the fifth carbon position contributes to its complex reactivity and biological significance. This stereochemistry, specifically the (3R) configuration, is crucial for its interaction with biological targets and its potential role in metabolic processes.
In recent years, the study of chiral compounds has seen significant advancements, particularly in understanding their role in biological systems. Methyl (3R)-3-hydroxy-5-methylhexanoate has been investigated for its potential as a building block in the synthesis of more complex molecules. Its structural features make it a suitable precursor for creating enantiomerically pure compounds, which are often required in pharmaceutical applications to ensure optimal efficacy and minimal side effects.
One of the most promising areas of research involving methyl (3R)-3-hydroxy-5-methylhexanoate is its application in drug discovery. The compound's ability to mimic or interfere with natural biomolecules has led to its exploration as a potential lead compound in the development of new therapeutic agents. For instance, researchers have been studying its interactions with enzymes and receptors, aiming to identify novel mechanisms for treating various diseases. The stereochemical purity of this compound is particularly important in such studies, as even small deviations can significantly alter its biological activity.
The synthesis of methyl (3R)-3-hydroxy-5-methylhexanoate presents unique challenges due to its chiral center. Traditional synthetic routes often require careful optimization to achieve high enantiomeric excess and yield. Advances in catalytic methods, such as asymmetric hydrogenation and enzymatic resolution, have made it possible to produce this compound with greater efficiency and precision. These techniques not only improve the scalability of production but also enhance the overall quality of the final product.
Recent studies have also highlighted the role of methyl (3R)-3-hydroxy-5-methylhexanoate in understanding metabolic pathways. Its structural similarity to certain intermediates found in natural biosynthesis suggests that it could serve as a probe for investigating metabolic fluxes and enzyme function. By incorporating this compound into experimental systems, researchers can gain insights into how these pathways operate and identify potential targets for therapeutic intervention.
The pharmacological properties of methyl (3R)-3-hydroxy-5-methylhexanoate are another area of active investigation. Preliminary studies have shown that this compound exhibits certain pharmacokinetic characteristics that make it attractive for drug development. Its moderate solubility in both water and organic solvents allows for versatile formulation strategies, while its stability under various conditions ensures compatibility with different storage and transportation requirements. These attributes are critical for ensuring that the compound remains effective throughout its intended use.
In conclusion, methyl (3R)-3-hydroxy-5-methylhexanoate (CAS No. 159419-35-9) is a multifaceted compound with significant potential in chemobiology and pharmaceutical research. Its unique stereochemistry, functional groups, and synthetic accessibility make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in the development of innovative treatments for various diseases.
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